molecular formula C10H12FNO B4688037 3-(4-fluorophenyl)-N-methylpropanamide

3-(4-fluorophenyl)-N-methylpropanamide

Cat. No.: B4688037
M. Wt: 181.21 g/mol
InChI Key: VTGXTJUYEDWBRL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-methylpropanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a 4-fluorophenyl group at the third carbon and an N-methyl group on the amide nitrogen. This structure confers unique physicochemical properties, such as moderate hydrophobicity (logP ~1.5–2.0) and a molecular weight of 195.2 g/mol, making it a versatile intermediate in pharmaceutical and agrochemical research . The fluorine atom enhances metabolic stability and bioavailability, while the methyl group on the amide nitrogen reduces polarity, improving membrane permeability .

Properties

IUPAC Name

3-(4-fluorophenyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGXTJUYEDWBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitutions on the Propanamide Chain

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Fluorophenyl)-N-methylpropanamide Base structure: Propanamide with 4-FPh and N-Me 195.2 Intermediate for drug synthesis
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl Amino group and benzyl substitution 246.7 Pharmaceutical building block (95% purity)
3-(Azepan-3-yl)-N-methylpropanamide Azepane ring substitution 184.3 Lab reagent for peptide mimetics
3-Phenyl-N-(4-sulfamoylphenyl)propanamide Phenyl and sulfamoylphenyl groups 342.4 Potential sulfonamide drug candidate

Key Insights :

  • The addition of an amino group (as in the benzyl-substituted analog) increases polarity and hydrogen-bonding capacity, enhancing interactions with biological targets .
  • Bulky substituents like azepane or sulfamoylphenyl groups alter steric hindrance, affecting binding affinity and metabolic stability .

Fluorophenyl Derivatives with Heterocyclic Moieties

Compound Name Structural Features Biological Activity IC50/EC50 (nM) Reference
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Pyrimidine ring with dioxo groups Kynurenine formamidase inhibitor (mosquito) -8.7 (ΔG, kcal/mol)
(3S)-3-(4-Fluorophenyl)-N-methylpropanamide (complex derivative) Chloropyrimidine and cyclopropylpyrazole substituents Kinase inhibition 15
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide Sulfanyl linkage and trifluoromethyl group Anti-androgen (bicalutamide analog) N/A

Key Insights :

  • Sulfanyl and trifluoromethyl groups enhance binding to hydrophobic pockets in hormone receptors, as seen in anti-androgen applications .

Physicochemical Properties

Compound Name logP Solubility (mg/mL) Melting Point (°C) Reference
This compound ~1.8 ~10 (DMSO) 120–125
3-Ferrocenylmethoxy-N-(4-nitro-3-trifluoromethylphenyl)propanamide 3.5 <1 (aqueous) 150–155
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 2.2 ~5 (ethanol) 160–165

Key Insights :

  • Ferrocenyl and nitro groups significantly increase logP (3.5 vs. 1.8), reducing aqueous solubility but improving lipid bilayer penetration .
  • Pyrazoline derivatives exhibit higher melting points due to crystalline packing from planar heterocyclic rings .

Pharmaceutical Development

  • Target Compound : Used as a precursor in synthesizing kinase inhibitors (IC50 = 15 nM) and anti-androgens .
  • Bicalutamide Analogs : Sulfanyl-linked derivatives show promise in prostate cancer treatment by competitively binding androgen receptors .

Agrochemical Potential

  • Fluorophenyl pyrimidines inhibit mosquito enzymes (ΔG = -8.7 kcal/mol), suggesting utility in vector control .

Material Science

  • Ferrocenyl-substituted propanamides are explored for redox-active materials due to their stable radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-fluorophenyl)-N-methylpropanamide
Reactant of Route 2
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3-(4-fluorophenyl)-N-methylpropanamide

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